1-Boc-4-(aminomethyl)piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis
The piperidine skeleton is considered a "privileged structure" in drug design, meaning it is a recurring molecular framework found in numerous biologically active compounds. researchgate.netdntb.gov.uanih.gov Its incorporation into a molecule can enhance several key properties, including:
Membrane Permeability: The lipophilic nature of the piperidine ring can improve a drug's ability to cross cell membranes, a crucial factor for reaching its target within the body. researchgate.net
Receptor Binding: The three-dimensional shape and conformational flexibility of the piperidine ring allow it to interact effectively with the binding sites of various biological targets, such as enzymes and receptors. researchgate.net
Metabolic Stability: The saturated nature of the piperidine ring often leads to increased resistance to metabolic breakdown in the body, prolonging the drug's duration of action. researchgate.net
Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. researchgate.netijnrd.org The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed to create diverse and complex derivatives. dntb.gov.uanih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353110 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-22-0 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Boc 4 Aminomethyl Piperidine
Established Synthetic Routes and Strategies
The most common methods for synthesizing 1-Boc-4-(aminomethyl)piperidine rely on direct protection of the corresponding diamine or multi-step pathways from alternative starting materials.
Boc Protection of 4-(aminomethyl)piperidine (B1205859)
The most direct route to this compound involves the selective protection of one of the two amino groups in 4-(aminomethyl)piperidine. The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). A significant challenge in this synthesis is achieving mono-protection, as the Boc-anhydride reagent does not inherently differentiate between the primary amine of the aminomethyl group and the secondary amine of the piperidine (B6355638) ring. sigmaaldrich.com This lack of selectivity can lead to a mixture of di-protected, unreacted, and desired mono-protected products, necessitating careful control of reaction conditions and purification. sigmaaldrich.com
The reaction is typically carried out in a suitable solvent with the controlled addition of the Boc-anhydride to the diamine.
Alternative Synthetic Pathways and Starting Materials
One notable alternative begins with 4-piperidinecarboxamide. google.com This method involves a two-step process:
Boc Protection: 4-piperidinecarboxamide is first reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine (B128534) to yield 1-Boc-4-piperidinecarboxamide. google.com
Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement using reagents such as bromine and sodium hydroxide. This reaction converts the carboxamide group into a primary amine, yielding the final product, this compound. google.com This method is advantageous due to readily available starting materials and high reaction yields, making it suitable for industrial production. google.com
Another set of strategies starts from N-benzyl-4-piperidone. A method designed to be efficient and scalable involves reacting N-benzyl-4-piperidone with an orthoformate to form a ketal, which then reacts with tert-butyl carbamate (B1207046) to generate an imine. google.com This imine is subsequently reduced via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst to produce this compound. google.com This pathway is noted for its short synthetic route, low-cost raw materials, and high yield. google.com
A summary of these alternative starting materials is presented below.
Interactive Table: Alternative Starting Materials and Key Intermediates| Starting Material | Key Intermediate(s) | Final Step | Reference |
|---|---|---|---|
| 4-Piperidinecarboxamide | 1-Boc-4-piperidinecarboxamide | Hofmann Rearrangement | google.com |
| N-Benzyl-4-piperidone | Imine formed from ketal and tert-butyl carbamate | Catalytic Hydrogenation | google.com |
Advanced Synthetic Approaches
More sophisticated methods focus on producing specific stereoisomers, improving the environmental footprint of the synthesis, and optimizing the process for large-scale manufacturing.
Enantioselective Synthesis
While this compound is achiral, it serves as a crucial reactant for the enantioselective synthesis of more complex chiral molecules. sigmaaldrich.com For instance, it is used in reactions to produce N-alkyl terminal aziridines with high enantioselectivity. sigmaaldrich.com
The principles of enantioselective synthesis are highly relevant in the broader context of piperidine derivatives. Palladium-catalyzed decarboxylative allylic alkylation has been successfully used to create chiral α,α-disubstituted piperazin-2-ones from N-Boc-protected precursors. nih.gov These methods utilize chiral ligands, such as electron-deficient PHOX ligands, to control the stereochemical outcome of the reaction, achieving high yields and enantioselectivity. nih.gov The resulting chiral products can then be deprotected, demonstrating the synthetic utility of the Boc group in complex, stereocontrolled syntheses. nih.gov Such strategies highlight the importance of Boc-protected heterocycles as platforms for accessing new, stereodefined chemical entities for drug discovery. nih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and efficient. Key aspects include the use of catalytic methods and the selection of safer reagents and solvents.
The synthetic route starting from N-benzyl-4-piperidone exemplifies a greener approach. google.com It employs a Pd/C catalytic hydrogenation step for the final reduction. google.com Catalytic hydrogenation is a cornerstone of green chemistry as it uses a small amount of a recyclable catalyst and produces molecular hydrogen as the only byproduct, avoiding the large quantities of waste generated by stoichiometric reducing agents like lithium aluminum hydride. google.com
Furthermore, methods developed for industrial production often prioritize simple and convenient operations, which can reduce energy consumption and the need for complex purification procedures like column chromatography, aligning with green chemistry goals. google.com The patented method starting from 4-piperidinecarboxamide is highlighted for its simple operation and low cost. google.com
Industrial Scale Production and Process Chemistry
For a compound like this compound, which is an important intermediate in the pharmaceutical industry, the scalability of its synthesis is critical. google.comgoogle.com Process chemistry focuses on adapting laboratory-scale syntheses for safe, cost-effective, and reliable large-scale production.
Patented methods often emphasize their suitability for industrialization. For example, the synthesis via Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide is described as having easily obtainable raw materials, high reaction yield, and good selectivity, which are all crucial factors for industrial production. google.com The product is also reported to be high in purity and stable, meeting the stringent requirements for pharmaceutical intermediates. google.com
Similarly, the route from N-benzyl-4-piperidone is presented as having a significant application prospect due to its short synthetic path, high yield, and simple product separation and purification. google.com These characteristics are paramount in process chemistry, where minimizing steps, maximizing throughput, and simplifying downstream processing directly impact economic viability.
Interactive Table: Industrial Synthesis Considerations
| Synthetic Route | Key Advantages for Industrial Scale | Reference |
|---|---|---|
| From 4-Piperidinecarboxamide | Easily available raw materials, simple operation, high yield, low cost, high purity. | google.com |
Purification and Characterization of Synthetic Products
The purification and rigorous characterization of this compound are critical steps to ensure its suitability for subsequent applications, particularly in the synthesis of pharmacologically active molecules. The purity of this intermediate directly impacts the yield and purity of the final products. Following synthesis, the crude product typically undergoes one or more purification techniques to remove unreacted starting materials, byproducts, and other impurities. The identity and purity of the final compound are then confirmed using a suite of analytical methods.
Common purification methods for piperidine derivatives like this compound include flash column chromatography. In this technique, the crude material is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of dichloromethane (B109758) and methanol (B129727), to separate the desired compound from impurities. semanticscholar.org Another common purification step, especially after an aqueous workup, is extraction, followed by crystallization from a suitable solvent like acetone (B3395972) or petroleum ether at low temperatures.
Characterization relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure and assess purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to verify the molecular structure, while chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are employed for quantitative purity analysis. semanticscholar.orgchemicalbook.com
Analytical Techniques for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is a mixture of water and a polar organic solvent, commonly acetonitrile (B52724) or methanol. policija.sinih.gov Often, an acid modifier like trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape and resolution by ensuring the amine functionalities are protonated. policija.sinih.gov
Detection is most commonly achieved using an ultraviolet (UV) detector. Since the Boc-protecting group has a chromophore, it allows for UV detection at specific wavelengths, typically between 220-260 nm. semanticscholar.org For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be utilized. sensusimpact.com
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Commercial batches of this compound are often certified to have a purity of ≥97%. sigmaaldrich.comsigmaaldrich.com For more rigorous analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information for each separated peak, further confirming the identity of the main product and any impurities. semanticscholar.org
Detailed Research Findings:
While specific research dedicated solely to the HPLC analysis of this compound is not extensively published, analytical methods for closely related piperidine compounds provide a clear framework. For instance, an analytical report for 4-anilino-1-Boc-piperidine details a comprehensive HPLC-Time of Flight (TOF) method. policija.si This method utilizes a C18 column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol. policija.si Similarly, studies on other piperidine derivatives report the use of a mobile phase gradient of 0.1% TFA in water and acetonitrile. nih.gov These established methods are directly applicable and adaptable for the purity assessment of this compound.
Below are interactive data tables summarizing typical conditions for the analytical characterization of this compound and related compounds.
Table 1: Typical HPLC Parameters for Purity Analysis of Boc-Protected Piperidine Derivatives
| Parameter | Typical Value | Source |
| Chromatography System | Agilent 1260 Infinity HPLC or similar | policija.si |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | policija.si |
| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% TFA in Water | policija.sinih.gov |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | policija.sinih.gov |
| Gradient | Example: 5% B to 95% B over 8 min | nih.gov |
| Flow Rate | 1.0 mL/min | policija.sisensusimpact.com |
| Column Temperature | 30 °C | sensusimpact.com |
| Detection | UV at 220-260 nm | semanticscholar.org |
| Injection Volume | 1-20 µL | semanticscholar.orgpolicija.si |
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Data Type | Findings | Source |
| ¹H NMR | Structural Confirmation | Spectrum is consistent with the proposed structure. | |
| ¹³C NMR | Structural Confirmation | Signals correspond to the carbon atoms of the structure. | semanticscholar.org |
| Mass Spectrometry (MS) | Molecular Weight | Mass-to-charge ratio (m/z) corresponds to the molecular ion [M+H]⁺. | semanticscholar.org |
| FTIR-ATR | Functional Groups | Direct measurement confirms the presence of characteristic functional groups. | policija.si |
Chemical Reactivity and Derivatization Strategies of 1 Boc 4 Aminomethyl Piperidine
Reactivity of the Aminomethyl Group
The primary aminomethyl group is a key functional handle on the 1-Boc-4-(aminomethyl)piperidine scaffold, offering a site for a variety of nucleophilic reactions. The tert-butoxycarbonyl (Boc) group on the piperidine (B6355638) nitrogen is stable under the conditions typically employed to modify the aminomethyl group, thus allowing for selective derivatization.
Acylation Reactions
The primary amine of this compound readily undergoes acylation with a range of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. These reactions are typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)acetamide |
| Benzoyl chloride | Triethylamine | Dichloromethane | N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)benzamide |
These reactions are fundamental in medicinal chemistry for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the parent molecule to optimize biological activity and pharmacokinetic profiles.
Alkylation Reactions
The nucleophilic aminomethyl group can be alkylated by reacting with alkyl halides. These reactions typically proceed via an SN2 mechanism. To prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled. This often involves the slow addition of the alkylating agent to the amine. researchgate.net The use of a base such as potassium carbonate can be employed to scavenge the acid produced during the reaction. researchgate.net
Table 2: Alkylation Reaction Conditions
| Alkylating Agent | Base | Solvent | Product Type |
|---|---|---|---|
| Methyl iodide | Potassium Carbonate | Acetonitrile (B52724) | Secondary Amine |
| Benzyl bromide | Sodium Bicarbonate | Dimethylformamide | Secondary Amine |
Condensation Reactions
The primary aminomethyl group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comslideshare.net This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.com
A particularly useful extension of this reactivity is reductive amination. In this two-step, one-pot process, the imine formed in situ is immediately reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). youtube.com This method is highly effective for synthesizing more complex secondary amines from simple primary amines and carbonyl compounds. youtube.com
Manipulation of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions.
Selective Deprotection Methods
The most common method for the deprotection of the Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is frequently used. jk-sci.com Anhydrous hydrogen chloride (HCl) in a solvent such as dioxane or methanol (B129727) is another effective reagent. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. jk-sci.com
While effective, these strong acid methods can sometimes lack selectivity if other acid-sensitive functional groups are present in the molecule. acsgcipr.org Milder and more selective methods for Boc deprotection have been developed. For instance, a solution of oxalyl chloride in methanol has been reported to remove the N-Boc group under mild, room temperature conditions. rsc.org Additionally, thermal deprotection in a continuous flow system offers a catalyst-free method that can achieve selectivity through precise temperature control. acs.orgresearchgate.net This can be particularly useful for molecules containing multiple Boc groups with different thermal labilities, such as distinguishing between an aryl N-Boc and an alkyl N-Boc group. acs.org
Table 3: Boc Deprotection Methods
| Reagent(s) | Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective, but harsh. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | Generates the hydrochloride salt. |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions. rsc.org |
Rederivatization after Deprotection
Once the Boc group is removed, the resulting 4-(aminomethyl)piperidine (B1205859) presents a secondary amine at the piperidine nitrogen, which is available for further functionalization. This secondary amine can undergo a variety of reactions, including acylation and alkylation, similar to the primary aminomethyl group.
For instance, the deprotected piperidine nitrogen can be acylated with acyl chlorides or acid anhydrides to introduce new amide functionalities. It can also be alkylated using alkyl halides to introduce different substituents on the piperidine ring. researchgate.net Furthermore, it can participate in reductive amination with aldehydes or ketones to form tertiary amines. These rederivatization strategies are crucial for building molecular complexity and are widely employed in the synthesis of pharmaceutical agents and other biologically active compounds. sigmaaldrich.comsigmaaldrich.com
Preparation of Piperidine Derivatives
This compound serves as a highly versatile and valuable building block in organic and medicinal chemistry due to its unique structural features. chemimpex.com The presence of a Boc-protected nitrogen within the piperidine ring and a reactive primary amine on the methyl substituent allows for selective chemical modifications. This enables the strategic synthesis of complex molecules, particularly substituted piperidine derivatives and novel heterocyclic systems. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen, directing reactions to the primary aminomethyl group. This group can undergo various transformations, such as alkylation and acylation, to introduce diverse functionalities. chemimpex.com
Synthesis of Substituted Piperidines
The primary amine of this compound is a key functional group for derivatization, allowing for the synthesis of a wide array of substituted piperidines. Common strategies include N-acylation, N-alkylation, and, most notably, reductive amination. These methods are fundamental in pharmaceutical development for creating new therapeutic agents. chemimpex.comsigmaaldrich.com
Reductive Amination: This is one of the most efficient and widely used methods for synthesizing secondary amines from primary amines. nih.gov The process involves the reaction of the primary amine on this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a mild reducing agent to yield the corresponding N-substituted piperidine derivative.
A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (STAB), which is favored for its mildness and selectivity. nih.gov The general reaction involves stirring the primary amine and the carbonyl compound, followed by the addition of the reducing agent. An alternative one-pot method involves adding di-tert-butyl dicarbonate (B1257347) ((Boc)2O) along with the STAB reagent. This approach directly traps the newly formed secondary amine as its N-Boc derivative, which can be advantageous in preventing overalkylation. nih.gov
A representative procedure for direct reductive amination is outlined in the table below.
Interactive Data Table: General Protocol for Reductive Amination
| Step | Reagent/Condition | Purpose | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Aldehyde or Ketone | Forms imine intermediate with the primary amine. | - | nih.goviau.ir |
| 2 | Sodium Triacetoxyborohydride (STAB) | Reduces the imine to a secondary amine. | Good to Excellent | nih.gov |
| 3 | Dichloromethane (CH2Cl2) or Methanol (MeOH) | Reaction Solvent. | - | nih.goviau.ir |
| 4 | Optional: (Boc)2O / Triethylamine (Et3N) | Traps the product as an N-Boc protected secondary amine, preventing side reactions. | High | nih.gov |
This strategy is instrumental in building libraries of compounds for drug discovery. For instance, while starting from a different but related piperidine core (N-Boc-4-piperidinone), reductive amination with aniline (B41778) using STAB is a key step in the synthesis of fentanyl precursors, demonstrating the power of this reaction in creating complex, biologically active piperidines. dtic.mil The application of this method to this compound allows for the attachment of a vast range of substituents, leading to derivatives evaluated as kinase inhibitors, GPR119 agonists, and other therapeutic agents. sigmaaldrich.comsigmaaldrich.com
Formation of Novel Heterocyclic Systems
Beyond simple substitution, the this compound scaffold is a crucial starting point for constructing more complex, novel heterocyclic systems. A prominent example is the synthesis of piperidinyl-substituted pyrazoles, which are important in agrochemical research and drug discovery. ktu.edu
A detailed study outlines a regioselective method for synthesizing methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ktu.edunih.gov The synthesis begins not with this compound itself, but with its corresponding carboxylic acid precursor, N-Boc-piperidine-4-carboxylic acid. This precursor is first converted into a β-keto ester. The β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF·DMA) to form a β-enamino diketone intermediate. ktu.edu
This key intermediate undergoes cyclization upon reaction with various substituted hydrazine (B178648) derivatives. This condensation reaction is the cornerstone of pyrazole (B372694) synthesis, combining a double nitrogen nucleophile (hydrazine) with a three-carbon unit (the enamino diketone) to form the five-membered aromatic pyrazole ring. ktu.eduyoutube.com The reaction affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. ktu.edunih.gov
The scope of this reaction has been explored with various hydrazine derivatives, demonstrating its versatility in producing a library of novel heterocyclic compounds.
Interactive Data Table: Synthesis of Substituted Pyrazoles from a Piperidine Precursor
| Reactant (Hydrazine Derivative) | Product | Yield | Reference |
|---|---|---|---|
| p-Tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 70% | ktu.edu |
| Phenylhydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | Fair to Good | ktu.edu |
| Methylhydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51% | ktu.edu |
| [3-(Trifluoromethyl)phenyl]hydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine-1-carboxylate | Fair to Good | ktu.edu |
These pyrazole derivatives can be further modified. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with anilines to form new pyrazole anilide compounds, expanding the chemical diversity of the synthesized library. ktu.edu This demonstrates how the initial piperidine scaffold is elaborated into complex heterocyclic systems with potential biological activity.
Applications of 1 Boc 4 Aminomethyl Piperidine in Medicinal Chemistry and Drug Discovery
Intermediate in Pharmaceutical Synthesis
1-Boc-4-(aminomethyl)piperidine is a versatile building block extensively used in the synthesis of pharmaceuticals. chemimpex.com The presence of the Boc protecting group on the piperidine (B6355638) nitrogen enhances the compound's stability and allows for selective chemical transformations. chemimpex.com Chemists can utilize the primary aminomethyl group for various coupling reactions, such as acylation and alkylation, to build more complex molecular architectures. chemimpex.com After the desired modifications, the Boc group can be easily removed under acidic conditions, revealing the piperidine nitrogen for further functionalization. This strategic protection and deprotection makes it a preferred intermediate for streamlining synthetic pathways in drug development. chemimpex.comchemimpex.com
The piperidine scaffold is a key feature in many centrally active agents, and this compound serves as a crucial intermediate in the development of therapeutics for neurological disorders. chemimpex.comchemimpex.com Its structure is integral to the design of novel compounds aimed at treating conditions within the field of neuroscience. chemimpex.com The hydrochloride form of the compound is noted for its improved solubility, which is a beneficial property in drug development. chemimpex.com Research efforts leverage this building block to create compounds that can potentially interact with biological targets in the central nervous system. chemimpex.com
This compound is a fundamental component in the synthesis of a wide array of bioactive molecules. chemimpex.comchemimpex.comchemimpex.com Its structure allows for the introduction of amine functionalities that are critical for the biological activity of many therapeutic agents. chemimpex.com As a precursor, it has been used in the preparation of various protein agonists and antagonists. sigmaaldrich.comsigmaaldrich.com
Examples of Bioactive Molecules Synthesized from this compound
| Target/Inhibitor Class | Therapeutic Area/Potential Application | Reference |
| Kinesin Spindle Protein (KSP) Inhibitors | Anticancer | sigmaaldrich.com |
| Orphan G-protein coupled receptor GPR119 Agonist | Antidiabetic | sigmaaldrich.com |
| Pim-1 Inhibitors | Anticancer | sigmaaldrich.com |
| Aspartic Acid Protease Inhibitors | Various | sigmaaldrich.com |
In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may have suboptimal properties. This compound and similar protected piperidines are frequently used in the medicinal chemistry process of lead optimization. chemimpex.com By incorporating this moiety, chemists can systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile. For instance, in a campaign to develop inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine (B84694) scaffold, identified from high-throughput screening, was systematically modified to improve anti-HCV activity and metabolic properties. nih.gov The synthesis of analogs involved using 4-amino-1-Boc-piperidine as a starting intermediate to explore different functionalities, ultimately leading to compounds with improved potency and favorable distribution in the liver. nih.gov Similarly, in the development of inhibitors for Mycobacterium tuberculosis, a key synthesis step involved coupling with N-Boc-4-hydroxymethylpiperidine to elaborate on a lead compound, demonstrating the utility of this scaffold in optimizing inhibitors for infectious diseases. nih.gov
Role in Targeted Therapies
Targeted therapies are treatments that precisely act on specific molecular targets associated with a disease. This compound is employed in the synthesis of molecules designed for such therapies. chemimpex.com Its utility as a building block allows for the creation of compounds that can bind to specific enzymes or receptors with high affinity and selectivity. chemimpex.com This is particularly valuable in oncology and other areas where targeting a specific protein can lead to therapeutic effects with potentially fewer side effects than traditional systemic treatments. The development of specific enzyme inhibitors, such as those for Kinesin Spindle Protein, exemplifies its role in creating targeted agents. sigmaaldrich.com
Specific Pharmacological Targets and Inhibitors
Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for forming a bipolar spindle during mitosis (cell division). nih.govselleckchem.com The inhibition of KSP prevents proper spindle formation, leading to mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells. selleckchem.comnih.gov This mechanism makes KSP a compelling target for cancer therapy, offering a potential alternative to taxane-based drugs that target microtubules. nih.gov
This compound is a documented precursor in the synthesis of KSP inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research in this area has led to the discovery of potent and selective KSP inhibitors. In one significant study, medicinal chemists worked to optimize a series of dihydropyrrole KSP inhibitors. nih.gov While an initial compound showed promise, it was subject to efflux by P-glycoprotein (Pgp), a protein that can pump drugs out of cancer cells. To overcome this, researchers synthesized an N-methyl-3-fluoro-4-(aminomethyl)piperidine derivative. nih.gov This strategic modification led to the development of compound 30 (MK-0731), which had an optimal in vitro and metabolic profile and was advanced into Phase I clinical trials for patients with taxane-refractory solid tumors. nih.gov This work highlights the critical role of the aminomethylpiperidine (B13870535) scaffold in creating advanced anticancer drug candidates.
G-Protein Coupled Receptor GPR119 Agonists for Type 2 Diabetes
G-protein coupled receptor 119 (GPR119) has been identified as a promising target for the treatment of type 2 diabetes. mdpi.com Agonists of this receptor have been shown to stimulate glucose-dependent insulin (B600854) secretion and promote the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which collectively help in regulating blood glucose levels. mdpi.comresearchgate.net The piperidine scaffold, derivable from this compound, is a key structural motif in many potent GPR119 agonists.
In the development of novel GPR119 agonists, the piperidine ring often serves as a central scaffold connecting different pharmacophoric elements. For instance, research into a series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives revealed the importance of the piperidine linker. nih.gov In this series, the piperidine nitrogen was used as a point for introducing various substituents to optimize the compound's properties, such as solubility and metabolic stability, while the 4-amino group connected to the pyrimidine (B1678525) core. nih.gov The initial lead compound, propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate, was modified by replacing the linker oxygen with a nitrogen atom, a modification made possible by using a 4-aminopiperidine precursor. nih.gov This strategic modification led to the identification of potent and orally bioavailable GPR119 agonists. nih.gov
Table 1: Examples of Piperidine-Containing GPR119 Agonists and their Biological Activity
| Compound | Structure | GPR119 Agonist Activity (EC50) | Reference |
|---|---|---|---|
| N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (27) | Potent and orally bioavailable | nih.gov |
Pim-1 Kinase Inhibitors for Cancer Therapy
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell proliferation and survival. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy. nih.govnih.gov Inhibitors of Pim-1 kinase can block its activity, leading to anti-tumor effects. nih.gov The compound this compound is recognized as a precursor for the synthesis of Pim-1 inhibitors. nih.gov
While specific synthesis routes starting directly from this compound are not extensively detailed in readily available peer-reviewed literature, the incorporation of piperidine moieties is a known strategy in the design of Pim kinase inhibitors. These heterocyclic rings can interact with key residues in the ATP-binding pocket of the kinase. For example, a series of substituted benzofuropyrimidinones were developed as pan-PIM inhibitors with good potency. nih.gov The structure-activity relationship (SAR) studies of these compounds, guided by X-ray crystallography, led to the identification of potent and permeable inhibitors. nih.gov
Table 2: Examples of Pim-1 Kinase Inhibitors with Heterocyclic Scaffolds
| Compound | Scaffold Type | Pim-1 Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) | Thiazolidine-2,4-dione | ~125 nM | nih.gov |
| Alkyl benzofuropyrimidinone (6l) | Benzofuropyrimidinone | Potent, with good oral exposure | nih.gov |
Aspartic Acid Protease Inhibitors
Aspartic acid proteases are a class of enzymes that are crucial for the life cycle of various pathogens, including the Human Immunodeficiency Virus (HIV). HIV-1 protease, a key aspartyl protease, is essential for the maturation of the virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). The piperidine scaffold has been effectively utilized as a P2-ligand in the design of potent HIV-1 protease inhibitors.
In a notable study, a series of potent HIV-1 protease inhibitors were designed and synthesized featuring diverse piperidine analogues as P2-ligands. These inhibitors were designed to promote hydrogen bonding and van der Waals interactions with the active site of the protease. The synthesis of these complex molecules often involves the use of protected piperidine building blocks to control the step-wise assembly of the final compound. Many of the synthesized compounds exhibited excellent inhibitory activity against wild-type HIV-1 protease, with IC50 values in the nanomolar range.
Table 3: Piperidine-Containing HIV-1 Protease Inhibitors
| Compound | P2-Ligand | P2'-Ligand | HIV-1 Protease Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| 22a | (R)-piperidine-3-carboxamide | 4-methoxylphenylsulfonamide | 3.61 nM |
Platelet-Activating Factor Antagonists
Platelet-activating factor (PAF) is a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. researchgate.net Antagonists of the PAF receptor can block these effects and have therapeutic potential. Research in this area has led to the discovery of various PAF antagonists where piperidine derivatives play a key structural role.
One study detailed a series of (pyridylcyanomethyl)piperidines that were evaluated for their PAF-antagonist activity. nih.gov The research established key structure-activity relationships, identifying that activity was prominent in skeletons such as 1-acyl-4-(3-pyridylcyanomethyl)piperidine. nih.gov In these compounds, the piperidine ring serves as a central scaffold. The nitrogen of the piperidine is acylated, and the 4-position is substituted with a pyridylcyanomethyl group. Modifications to the acyl substituent, such as using diphenylacetyl or 3,3-diphenylpropionyl groups, led to the most active compounds in the series. nih.gov
Table 4: Examples of Piperidine-Based PAF Antagonists
| Compound Skeleton | Key Substituents | Biological Activity | Reference |
|---|---|---|---|
| 1-acyl-4-(3-pyridylcyanomethyl)piperidine | Acyl: Diphenylacetyl, 3,3-Diphenylpropionyl | Potent PAF-antagonist activity | nih.gov |
Autotaxin Inhibitors
Autotaxin (ATX) is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is implicated in pathological processes like cancer progression, inflammation, and fibrosis. nih.gov Consequently, inhibiting ATX is a significant therapeutic strategy. While this compound is suggested as a potential building block for such inhibitors, the published literature on potent autotaxin inhibitors has largely focused on other structural classes.
The development of autotaxin inhibitors has explored various chemical scaffolds, including lipid-based analogues, boronic acid derivatives, and other heterocyclic systems. nih.gov For example, a previously identified small molecule inhibitor was optimized using computational and medicinal chemistry approaches, resulting in analogues with IC50 values in the nanomolar range. nih.gov Another successful approach has been the structure-based design of boronic acid-based inhibitors that target the active site of ATX. Although piperidine-containing structures are prevalent in medicinal chemistry, specific examples of potent autotaxin inhibitors directly derived from the this compound scaffold are not prominent in recent research literature.
Table 5: Examples of Autotaxin Inhibitors with Various Scaffolds
| Compound | Scaffold Type | Autotaxin Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Optimized H2L 7905958 analog | Pipemidic acid derivative | 900 nM | nih.gov |
| PF-8380 | Benzoxazolone | 1.7 nM |
Peptide Synthesis and Bioconjugation Applications
Beyond its use in constructing small molecule inhibitors, this compound is a valuable tool in the realm of peptide chemistry. Its bifunctional nature, with two distinct amine groups—one protected and one free (after deprotection of the piperidine nitrogen)—allows for its incorporation into peptide chains or its use as a scaffold for more complex molecular architectures.
Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for creating peptides. The process relies on the sequential addition of amino acids to a growing chain anchored to a solid support. Protecting groups are essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amine of amino acids in one of the major SPPS strategies.
The compound this compound can be viewed as a non-proteinogenic amino acid analogue. The Boc-protected piperidine nitrogen acts like the protected α-amine of a standard amino acid. The aminomethyl group at the 4-position can act as the "side chain," which itself contains a reactive primary amine. This allows for several applications:
Scaffold for Branched Peptides: It can be incorporated into a peptide chain, and after the synthesis of the main chain is complete, the Boc group can be removed to expose the piperidine nitrogen. A second peptide chain can then be synthesized from this point, creating a branched peptide structure.
Linker for Bioconjugation: The primary amine of the aminomethyl group can be used to attach the entire molecule to a solid support resin at the beginning of SPPS. Alternatively, it can be used to conjugate other molecules, such as fluorescent dyes, lipids, or cytotoxic drugs, to the peptide.
Peptidomimetic Design: Incorporating the rigid piperidine ring into a peptide backbone can induce specific secondary structures or turns, which can be crucial for mimicking the structure and function of natural peptides while offering improved stability against enzymatic degradation.
Attachment of Biomolecules to Drugs
The covalent attachment of biomolecules to therapeutic agents is a powerful strategy in medicinal chemistry, designed to enhance the efficacy, selectivity, and pharmacokinetic properties of drugs. This approach, known as bioconjugation, creates hybrid molecules that combine the potent activity of a small-molecule drug with the specific targeting capabilities of a biomolecule, such as a peptide or an antibody. libretexts.orgnih.gov this compound serves as a critical and versatile building block in the synthesis of the linkers that connect these two distinct entities. sigmaaldrich.comgoogle.com
The structure of this compound is uniquely suited for this role. The Boc (tert-butoxycarbonyl) protecting group ensures that the primary amine remains unreactive during initial synthetic steps, allowing for selective chemical modifications at other positions. Upon removal of the Boc group, the now-available aminomethyl group provides a reactive handle for covalent attachment to either the drug or the biomolecule. The piperidine ring itself offers a stable, saturated, and non-planar scaffold, which can be advantageous for optimizing the spatial orientation and length of the linker, potentially mitigating steric hindrance and improving interactions with biological targets. wiley-vch.de
A prominent application of this linker strategy is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of that protein by the cell's own proteasome system. nih.gov This technology represents a novel therapeutic modality that can target proteins previously considered "undruggable" by traditional inhibitors.
The PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ligase (like cereblon or VHL), and a linker that connects the two. The linker's composition and length are crucial for the proper formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent degradation efficiency. Building blocks like this compound are used to construct these critical linkers, providing a robust and synthetically adaptable framework.
For instance, research into new PROTAC degraders for Bromodomain-containing protein 4 (BRD4), an attractive anticancer target, showcases this application. nih.gov While BRD4 inhibitors can show efficacy, their effects can be limited by the reversible nature of their binding and subsequent accumulation of the BRD4 protein. nih.gov PROTACs overcome this by inducing irreversible degradation. In the design of novel BRD4 degraders, a dihydroquinazolinone-based BRD4 inhibitor was linked to pomalidomide (B1683931) (an E3 ligase ligand). nih.gov The linker's structure, often containing piperidine or similar cyclic systems derived from precursors like this compound, is systematically varied to optimize degradation potency.
The table below details findings for a potent BRD4 degrader, compound 21 , which illustrates the outcome of such a bioconjugation strategy.
| Compound | Target Protein | E3 Ligase Ligand | BRD4 BD1 IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM) on THP-1 cells | Key Outcome |
|---|---|---|---|---|---|
| Compound 21 | BRD4 | Pomalidomide | 41.8 | 0.81 | Effectively induces BRD4 protein degradation and suppresses c-Myc. nih.gov |
This example underscores the importance of the linker, constructed from units such as 4-(aminomethyl)piperidine (B1205859), in achieving potent biological activity. By physically connecting the drug (the BRD4 inhibitor) to a biomolecule-recruiting moiety (the E3 ligase ligand), the resulting conjugate gains a novel mechanism of action—protein degradation—that is distinct from its individual components. nih.gov
Biochemical and Biological Research Applications
Study of Receptor Interactions
1-Boc-4-(aminomethyl)piperidine is a key precursor in the synthesis of ligands for various receptors, facilitating the study of their interactions and pharmacological effects. sigmaaldrich.com Its structural framework is integral to the design of compounds targeting G-protein coupled receptors (GPCRs) and other receptor types. sigmaaldrich.com
Detailed research findings have highlighted its role in the development of specific receptor agonists and antagonists:
G-PR119 Agonists: The compound is used in the synthesis of agonists for the orphan G-protein coupled receptor GPR119, which are being investigated for their potential antidiabetic properties. sigmaaldrich.comsigmaaldrich.com
Sigma (σ) Receptor Ligands: A series of novel σ1 receptor ligands incorporating a 4-(2-aminoethyl)piperidine scaffold, derived from this compound, have been synthesized and evaluated. These ligands are designed to have improved physicochemical properties for potential therapeutic applications. nih.gov
Muscarinic M3 Receptor Antagonists: As an important intermediate, this compound is used to synthesize 1,4-disubstituted piperidine (B6355638) derivatives that act as muscarinic M3 receptor antagonists. These compounds have potential applications in treating respiratory and digestive system diseases. google.com
The following table summarizes the application of this compound in the synthesis of ligands for receptor interaction studies:
| Receptor Target | Application of Synthesized Ligand |
| G-protein coupled receptor GPR119 | Potential antidiabetic agents |
| Sigma (σ) Receptors | Therapeutic potential for various disorders |
| Muscarinic M3 Receptors | Treatment of respiratory and digestive diseases |
Enzyme Activity Modulation
The scaffold of this compound is instrumental in the creation of molecules that can modulate the activity of various enzymes. This has significant implications for drug discovery and the study of enzymatic pathways.
Researchers have utilized this compound to synthesize inhibitors for several key enzymes:
Kinesin Spindle Protein (KSP) Inhibitors: It is a precursor in the preparation of KSP inhibitors, which have shown potential as anticancer agents by disrupting cell division. sigmaaldrich.com
Aspartic Acid Protease Inhibitors: The compound is used to create inhibitors of aspartic acid proteases, which are involved in various physiological processes. sigmaaldrich.com
Pim-1 Kinase Inhibitors: this compound serves as a building block for the synthesis of Pim-1 kinase inhibitors. sigmaaldrich.comsigmaaldrich.com
1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) Inhibitors: In the context of tuberculosis research, derivatives of this compound have been explored in the synthesis of inhibitors for MenA, an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The related compound, (R)-3-amino-1-Boc-piperidine, is a crucial precursor for synthesizing DPP-IV inhibitors like alogliptin, which are used in the management of diabetes. beilstein-journals.org
The table below outlines the use of this compound in developing enzyme modulators:
| Enzyme Target | Therapeutic Area of Interest |
| Kinesin Spindle Protein (KSP) | Oncology |
| Aspartic Acid Protease | Various physiological processes |
| Pim-1 Kinase | Oncology |
| MenA | Tuberculosis |
| Dipeptidyl Peptidase IV (DPP-IV) | Diabetes |
Life Science Related Research
This compound is broadly classified as a biochemical reagent for life science research. medchemexpress.com Its role as a versatile building block in organic synthesis makes it a valuable tool for medicinal chemists and researchers in drug discovery and development. chemimpex.comtargetmol.com The piperidine motif is a common feature in many biologically active compounds and pharmaceuticals, and this reagent provides a convenient way to introduce this structure. a2bchem.com
Its applications in life science research are diverse and include:
Pharmaceutical Development: It is a fundamental component in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders. chemimpex.comchemimpex.com
Medicinal Chemistry: Chemists utilize this compound to create complex molecules with enhanced biological activity, streamlining synthetic pathways. chemimpex.comchemimpex.com
Bioconjugation: The compound can be employed in bioconjugation techniques, which involve attaching biomolecules to drugs to improve their targeting and efficacy. chemimpex.comchemimpex.com
Chemical Biology Studies
In the field of chemical biology, this compound is used in the development of molecular probes and other chemical tools to study biological systems. targetmol.com Its chemical properties allow for its incorporation into larger molecules designed to interact with specific biological targets. The ability to deprotect the amine group under specific conditions provides a handle for further chemical modifications, which is essential in creating sophisticated molecular probes.
Computational and Theoretical Studies of 1 Boc 4 Aminomethyl Piperidine
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are instrumental in understanding how a ligand, such as a derivative of 1-Boc-4-(aminomethyl)piperidine, can interact with the binding site of a biological target, typically a protein. These computational techniques predict the preferred orientation of a molecule when bound to another to form a stable complex.
While specific docking studies on this compound are not extensively documented in publicly available literature, the utility of its core structure is evident in numerous studies involving its derivatives. For instance, the piperidine (B6355638) scaffold is a common feature in the design of inhibitors for various enzymes and receptors.
In one area of research, derivatives of ethyl piperidine-1-carboxylate, which shares the core piperidine ring with a carbamate (B1207046) group, have been investigated as potential inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. bldpharm.com Molecular docking simulations of these derivatives into the active site of hAChE have revealed key interactions that contribute to their inhibitory activity. For example, a study on new Schiff bases derived from ethyl 4-aminopiperidine-1-carboxylate showed binding energies comparable to the known inhibitor tacrine (B349632). bldpharm.com Compound 16 in that study exhibited a higher binding energy (-7.52 kcal/mol) than tacrine (-7.48 kcal/mol), with compounds 14 and 15 showing similar values. bldpharm.com
Another relevant area of investigation involves the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthesis pathway. nih.govnih.gov In these studies, the synthesis of potent inhibitors often starts from precursors like N-Boc-4-hydroxymethylpiperidine, which is structurally related to this compound. nih.gov The resulting complex molecules are then docked into the MenA active site to understand their binding modes and guide further optimization.
Furthermore, the piperidine framework has been central to the design of novel influenza virus inhibitors. Structure-activity relationship (SAR) studies have highlighted that an ether linkage between a quinoline (B57606) and the piperidine ring is crucial for inhibitory activity. The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains. rsc.org
These examples underscore the importance of the 1-Boc-protected piperidine scaffold in molecular modeling and docking as a foundational element for designing targeted inhibitors. The specific interactions and binding affinities are, of course, dependent on the complete structure of the derivative and the topology of the target's binding pocket.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and energetic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to compute a variety of molecular descriptors.
For piperidine derivatives in general, quantum chemical studies have been used to determine spatial, electronic, and energy characteristics. These calculations can elucidate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (an indicator of chemical reactivity), and thermodynamic stability.
Table 1: Computed Properties for a Close Analog of this compound
| Property | Value |
| Compound | tert-Butyl 4-(methylamino)piperidine-1-carboxylate |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Exact Mass | 214.168127949 Da |
| Topological Polar Surface Area | 41.6 Ų |
| Data sourced from PubChem CID 15380702. nih.gov |
DFT calculations on other heterocyclic systems, such as pyrimidine (B1678525) derivatives, have been used to analyze HOMO-LUMO distributions and molecular electrostatic potential (MEP) maps. mdpi.com These analyses help to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions with a biological target. mdpi.com Similar calculations on this compound would be expected to highlight the nucleophilic character of the amino group and the carbonyl oxygen of the Boc group.
Structure-Activity Relationship (SAR) Prediction
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how changes in the chemical structure of a compound affect its biological activity. For the this compound scaffold, SAR predictions are typically derived from the biological evaluation of a series of synthesized analogues.
A notable SAR study involving a related scaffold explored 4-aminopiperidines as novel antifungal agents targeting ergosterol (B1671047) biosynthesis. This research found that the nature of the substituent on the 4-amino group was critical for activity. Specifically, compounds with an N-dodecyl residue at the 4-amino position, including those with a Boc group on the piperidine nitrogen, displayed significant antifungal activity. This indicates that for this class of compounds, a long alkyl chain at the 4-position is a key determinant of bioactivity.
In the context of antitubercular drug discovery, SAR studies on piperidine derivatives as inhibitors of MenA have been particularly informative. nih.govnih.gov Starting from a lead compound derived from a Boc-protected piperidine precursor, researchers systematically modified different parts of the molecule—termed the western, central, and eastern moieties—to improve potency and drug-like properties. nih.gov These studies revealed that even small changes to the substituents on the piperidine ring or the groups attached to it could lead to significant differences in inhibitory concentrations against MenA and Mycobacterium tuberculosis. nih.govnih.gov
Similarly, in the development of influenza virus inhibitors, SAR studies of piperidine-based derivatives showed that the ether linkage between a quinoline and the piperidine ring was essential for their antiviral effects. rsc.org The optimization of the substituent on the piperidine nitrogen, in this case, a Boc group in the most potent compound, was also a critical factor. rsc.org
These examples demonstrate that while this compound itself is a synthetic intermediate, its core structure is amenable to a wide range of modifications that can be systematically explored to develop potent and selective therapeutic agents. The Boc group provides a convenient handle for synthetic elaboration, allowing for the exploration of diverse chemical space around the piperidine core to build robust SAR models.
Future Directions and Emerging Research Trends
Novel Derivatization and Functionalization Strategies
The inherent reactivity of the primary amine and the piperidine (B6355638) ring in 1-Boc-4-(aminomethyl)piperidine provides a fertile ground for extensive derivatization. Future research will likely focus on developing more sophisticated and site-selective functionalization strategies. This includes the exploration of novel protecting groups to modulate reactivity and the use of advanced catalytic systems to introduce diverse functionalities onto the piperidine scaffold.
Rhodium-catalyzed C-H insertion and cyclopropanation reactions have already shown promise in the site-selective functionalization of piperidine rings. nih.gov By carefully selecting the catalyst and the amine protecting group, researchers can direct the introduction of substituents to specific positions (C2, C3, or C4) on the piperidine ring. nih.gov This level of control is crucial for creating libraries of positional analogues of known drugs, such as methylphenidate, to explore structure-activity relationships (SAR). nih.gov
Furthermore, derivatization of the aminomethyl group is a key area of interest. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been explored to enhance the detection of organic acids in complex mixtures using supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This approach significantly improves sensitivity, paving the way for more accurate metabolomic analyses. nih.gov Future work could expand on this concept, developing a broader range of derivatization agents tailored for specific analytical challenges or to impart desired physicochemical properties to the final molecule.
Exploration of New Therapeutic Applications
The piperidine moiety is a common feature in numerous pharmaceuticals, and derivatives of this compound are actively being investigated for a wide range of therapeutic applications. chemimpex.comnih.gov Current research has demonstrated the potential of its derivatives as:
Anticancer agents: As precursors to kinesin spindle protein inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Antidiabetic agents: In the development of agonists for the orphan G-protein coupled receptor GPR119. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Enzyme inhibitors: Including Pim-1 inhibitors and aspartic acid protease inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.fi
Neurological disorder treatments: Due to their potential to cross the blood-brain barrier and modulate neurotransmitter systems. chemimpex.comchemimpex.com
Emerging research is expanding this scope even further. For instance, piperidine derivatives are being studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, presenting a promising new strategy for tuberculosis therapy. nih.gov The ability to synthesize a diverse library of these derivatives allows for extensive SAR studies to optimize potency and pharmacokinetic properties. nih.gov
Future investigations will likely delve into other therapeutic areas, leveraging the versatility of the this compound scaffold to design novel ligands for a variety of biological targets. This includes its use in bioconjugation to attach biomolecules to drugs, potentially enhancing their efficacy and targeting capabilities. chemimpex.com
Integration with Advanced Synthetic Methodologies
The synthesis of this compound and its derivatives is continuously being refined through the integration of advanced synthetic methodologies. Traditional multi-step syntheses are being replaced by more efficient and sustainable approaches.
For example, methods are being developed that start from readily available materials like N-benzyl-4-piperidone and utilize catalytic hydrogenation to achieve the desired product in a shorter synthetic route with higher yields. google.com Other innovative approaches include the Gabriel synthesis from 4-(bromomethyl)piperidine (B1600657) and the Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide. google.com
Flow chemistry and automated synthesis platforms are also expected to play a more significant role in the future. These technologies can enable the rapid and efficient production of libraries of this compound derivatives for high-throughput screening. The development of one-pot reactions and tandem catalytic cycles will further streamline the synthesis of complex molecules from this versatile building block.
Development of Analytical and Spectroscopic Techniques for Characterization
As the complexity of synthesized derivatives increases, so does the need for sophisticated analytical and spectroscopic techniques for their thorough characterization. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for assessing purity and identifying compounds. policija.si
Emerging trends in this area include the use of advanced mass spectrometry techniques like HPLC-Time-of-Flight (TOF) for accurate mass determination and structural elucidation. policija.si The development of chiral derivatization reagents, such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ), allows for the efficient separation and analysis of enantiomers of carboxylic acids after reaction with the aminomethyl group, which is crucial for pharmaceutical development. researchgate.net
Furthermore, techniques like supercritical fluid chromatography (SFC) are gaining importance for the analysis of these compounds, particularly when coupled with mass spectrometry after derivatization. nih.gov Future research will likely focus on developing novel stationary phases and mobile phase compositions to improve the separation efficiency of these and other related compounds. The application of two-dimensional NMR techniques and other advanced spectroscopic methods will also be essential for the unambiguous structural assignment of novel and complex derivatives.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, TEA, 0°C → RT, 12 h | 85–90 | |
| Coupling | EDCI, HOBt, DMF, RT, 24 h | 70–75 |
Advanced: How does enantioselective deprotonation influence stereochemical outcomes in N-Boc-piperidine derivatives?
Methodological Answer:
Enantioselective deprotonation using chiral ligands (e.g., (-)-sparteine) enables asymmetric synthesis. For example:
- Kinetic Control : Deprotonation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C preferentially removes the pro-S hydrogen, yielding enantiomeric ratios (er) of 87:13. Computational studies reveal that selectivity arises from transition-state stabilization via π-π interactions between the ligand and Boc group .
- Thermodynamic Factors : Despite lower acidity of the targeted α-hydrogen, the reaction proceeds due to favorable coordination in the three-component intermediate complex (substrate-Li-ligand) .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group. N-H stretches (3300–3400 cm⁻¹) indicate the aminomethyl moiety .
- NMR :
- ¹H NMR : Boc tert-butyl protons (δ 1.4–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and aminomethyl protons (δ 3.1–3.3 ppm) .
- ¹³C NMR : Boc carbonyl (δ ~155 ppm), piperidine carbons (δ 25–50 ppm) .
- GC-MS/TOF : Exact mass analysis (e.g., m/z 334.41 for C₁₈H₂₆N₂O₄⁺) and fragmentation patterns validate molecular integrity .
Advanced: How is this compound applied in designing serotonin 5-HT₄ receptor ligands?
Methodological Answer:
The compound serves as a key intermediate in synthesizing high-affinity ligands:
Quinolinecarboxamide Derivatives : Coupling with 2-quinolinecarboxylic acid via amide bond formation (EDCI/HOBt) yields ligands with subnanomolar affinity. Crystallographic studies confirm binding interactions .
Structure-Activity Relationship (SAR) : Modifications at the 4-aminomethyl position (e.g., alkylation or aryl substitution) optimize receptor selectivity and metabolic stability .
Basic: What are recommended storage and handling practices for this compound?
Methodological Answer:
- Storage : Store at room temperature (RT) in airtight containers, protected from moisture and light. Avoid prolonged exposure to oxygen .
- Handling : Use PPE (gloves, goggles), and work in a fume hood. Avoid contact with strong oxidizers or acids to prevent decomposition .
Advanced: What computational models explain enantioselectivity in Boc-piperidine deprotonation?
Methodological Answer:
- Transition-State Modeling : Density Functional Theory (DFT) calculations show that (-)-sparteine stabilizes the transition state via CH-π interactions between the ligand’s bicyclic framework and the Boc group .
- Thermodynamic vs. Kinetic Control : Despite higher activation energy for pro-S hydrogen removal, kinetic selectivity dominates due to steric hindrance at alternative sites .
Advanced: How can researchers reconcile discrepancies in enantioselectivity across studies?
Methodological Answer:
Discrepancies often arise from:
Ligand Structure : Bulkier ligands (e.g., sparteine vs. TMEDA) alter coordination geometry and selectivity .
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing selectivity compared to nonpolar solvents .
Temperature : Lower temperatures (-78°C) favor kinetic control, while higher temps may lead to racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
